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Compound of Interest

Compound Name: 2-Chloro-2-methylpropanoic acid

Cat. No.: B1222463 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 2-Chloro-2-
methylpropanoic acid and its primary derivatives: 2-chloro-2-methylpropanoyl chloride, 2-

chloro-2-methylpropanamide, and methyl 2-chloro-2-methylpropanoate. The objective is to offer

a clear, data-driven comparison of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass

Spectrometry (MS) characteristics to aid in their identification, characterization, and application

in research and development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Chloro-2-methylpropanoic
acid and its derivatives. It is important to note that while some of the data is derived from

experimental sources, other values are predicted or based on typical ranges for the respective

functional groups due to the limited availability of comprehensive experimental spectra for all

compounds in publicly accessible databases.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
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Compound
Chemical Shift (δ)
of -CH₃ (ppm)

Chemical Shift (δ)
of other protons
(ppm)

Solvent

2-Chloro-2-

methylpropanoic acid
~1.8 (s, 6H)

~10-13 (s, 1H, -

COOH)
CDCl₃

2-chloro-2-

methylpropanoyl

chloride

~1.9 (s, 6H) - CDCl₃

2-chloro-2-

methylpropanamide
~1.7 (s, 6H)

~5.5-7.5 (br s, 2H, -

NH₂)
CDCl₃

Methyl 2-chloro-2-

methylpropanoate
~1.7 (s, 6H) ~3.8 (s, 3H, -OCH₃) CDCl₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound
Chemical Shift
(δ) of -C(CH₃)₂
(ppm)

Chemical Shift
(δ) of -C=O
(ppm)

Chemical Shift
(δ) of other
carbons (ppm)

Solvent

2-Chloro-2-

methylpropanoic

acid

~70 ~175 ~30 (-CH₃) CDCl₃

2-chloro-2-

methylpropanoyl

chloride

~75 ~170 ~32 (-CH₃) CDCl₃

2-chloro-2-

methylpropanami

de

~68 ~178 ~28 (-CH₃) CDCl₃

Methyl 2-chloro-

2-

methylpropanoat

e

~69 ~173
~30 (-CH₃), ~53

(-OCH₃)
CDCl₃
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Infrared (IR) Spectroscopy

Compound
C=O Stretch
(cm⁻¹)

O-H or N-H
Stretch (cm⁻¹)

C-Cl Stretch
(cm⁻¹)

Other Key
Absorptions
(cm⁻¹)

2-Chloro-2-

methylpropanoic

acid

~1710 (strong,

sharp)

~2500-3300

(broad)
~600-800

~2980 (C-H

stretch)

2-chloro-2-

methylpropanoyl

chloride

~1800 (strong,

sharp)
- ~600-800

~2980 (C-H

stretch)

2-chloro-2-

methylpropanami

de

~1650 (strong,

sharp)

~3100-3500 (two

bands)
~600-800

~1640 (N-H

bend), ~2980 (C-

H stretch)

Methyl 2-chloro-

2-

methylpropanoat

e

~1740 (strong,

sharp)
- ~600-800

~1250 (C-O

stretch), ~2980

(C-H stretch)

Mass Spectrometry (MS)

Compound
Molecular Ion (M⁺) Peak
(m/z)

Key Fragment Ions (m/z)

2-Chloro-2-methylpropanoic

acid
122/124 (isotope pattern) 77 [M-COOH]⁺, 57 [C(CH₃)₂]⁺

2-chloro-2-methylpropanoyl

chloride
140/142/144 (isotope pattern)

105 [M-Cl]⁺, 77 [M-COCl]⁺, 57

[C(CH₃)₂]⁺

2-chloro-2-methylpropanamide 121/123 (isotope pattern) 77 [M-CONH₂]⁺, 57 [C(CH₃)₂]⁺

Methyl 2-chloro-2-

methylpropanoate
136/138 (isotope pattern)

105 [M-OCH₃]⁺, 77 [M-

COOCH₃]⁺, 59 [COOCH₃]⁺, 57

[C(CH₃)₂]⁺
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 2-
Chloro-2-methylpropanoic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the solid sample or a few drops of the liquid

sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

clean, dry NMR tube. For solid samples, ensure complete dissolution; filtration through a

small cotton plug in a Pasteur pipette may be necessary to remove any particulate matter.[1]

[2]

Instrument Setup: The NMR spectrometer is typically a 300 or 500 MHz instrument. The

sample is placed in the spectrometer, and the magnetic field is shimmed to achieve

homogeneity.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical

parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired. Due to the

lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are

typically required.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method for Solids): Grind a small amount (1-2 mg) of the

solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using

an agate mortar and pestle until a fine, homogeneous powder is obtained.[3] The mixture is

then compressed in a pellet press under high pressure to form a transparent or translucent

pellet.[3]

Sample Preparation (Liquid Film Method for Liquids): Place a drop of the liquid sample

between two salt plates (e.g., NaCl or KBr) to form a thin film.
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Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is

recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty

sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile

liquid samples.

Ionization: Electron Ionization (EI) is a common method for these types of compounds. The

sample molecules in the gas phase are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.[4]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Visualizations
The following diagrams illustrate the relationships between the compounds and the general

workflow for their spectroscopic analysis.

2-Chloro-2-methylpropanoic Acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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